REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1.Cl[CH:13]([O:15]C)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([CH:13]=[O:15])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CCO2)C1
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
53.5 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 7°
|
Type
|
TEMPERATURE
|
Details
|
maintained at 7°
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of water (120 mL)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with methylene chloride (2×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 5% NaCl (1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by preparation HPLC (Waters Prep 500, 15% ethyl acetate in hexane as eluant)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(CCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.64 g | |
YIELD: PERCENTYIELD | 38.8% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |